molecular formula C8H9BN4O2 B14857650 5-(4-Methyl-1H-Pyrazol-1-yl)pyrazine-2-boronic acid

5-(4-Methyl-1H-Pyrazol-1-yl)pyrazine-2-boronic acid

Cat. No.: B14857650
M. Wt: 204.00 g/mol
InChI Key: JHCAJWGQHZWVBB-UHFFFAOYSA-N
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Description

5-(4-Methyl-1H-Pyrazol-1-yl)pyrazine-2-boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a methyl group and a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-1H-Pyrazol-1-yl)pyrazine-2-boronic acid typically involves the reaction of 4-methyl-1H-pyrazole with pyrazine-2-boronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-1H-Pyrazol-1-yl)pyrazine-2-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide . This compound can also participate in other reactions, including oxidation and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of 5-(4-Methyl-1H-Pyrazol-1-yl)pyrazine-2-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Properties

Molecular Formula

C8H9BN4O2

Molecular Weight

204.00 g/mol

IUPAC Name

[5-(4-methylpyrazol-1-yl)pyrazin-2-yl]boronic acid

InChI

InChI=1S/C8H9BN4O2/c1-6-2-12-13(5-6)8-4-10-7(3-11-8)9(14)15/h2-5,14-15H,1H3

InChI Key

JHCAJWGQHZWVBB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=N1)N2C=C(C=N2)C)(O)O

Origin of Product

United States

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